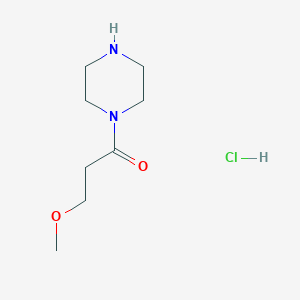
3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Descripción general
Descripción
3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine moiety, which is known for enhancing the bioactivity of various compounds. The presence of the methoxy group contributes to its lipophilicity and receptor binding capabilities, making it a candidate for various pharmacological studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with methoxy-substituted propanones. The compound can be synthesized through methods that ensure high yields and purity, essential for biological testing.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been tested against pancreatic cancer cell lines with promising results. The compound demonstrated significant growth inhibition at specific concentrations, indicating its potential as an anticancer agent.
| Cell Line | Concentration (μM) | Growth Inhibition (%) |
|---|---|---|
| MiaPaCa2 | 25 | 38.2 ± 12.4 |
| BxPC3 | 25 | 21.1 ± 10.2 |
| PANC-1 | 25 | 46.5 ± 2.5 |
These results suggest that modifications to the methoxy group can enhance the compound's activity against specific cancer types .
Neuropharmacological Effects
The compound's interaction with serotonin receptors has also been investigated. Studies indicate that derivatives containing a piperazine ring exhibit affinity towards serotonin receptors, particularly the 5-HT1A subtype, which is crucial for regulating mood and anxiety .
In vitro assays have shown that compounds similar to this compound can displace radiolabeled ligands in binding assays, demonstrating their potential as anxiolytic agents. The binding affinity was quantified using the Cheng-Prusoff equation, revealing micromolar affinities.
Case Studies
Case Study: Anticancer Screening
In a study assessing the anticancer properties of various piperazine derivatives, including this compound, researchers found that compounds with specific substituents on the piperazine ring exhibited enhanced cytotoxicity against pancreatic cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .
Case Study: Serotonin Receptor Binding
Another study focused on the binding characteristics of piperazine-based compounds to serotonin receptors. It was found that the presence of methoxy groups significantly increased binding affinity to the 5-HT1A receptor, suggesting that this compound could be further explored for neuropharmacological applications .
Propiedades
IUPAC Name |
3-methoxy-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-7-2-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGXBYDWXOXRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















